molecular formula C14H14N2O2 B2749765 N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide CAS No. 87060-70-6

N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide

Cat. No.: B2749765
CAS No.: 87060-70-6
M. Wt: 242.278
InChI Key: NAENVABPRSOQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-Hydroxyethyl)phenyl]pyridine-4-carboxamide is an organic compound with the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol . It is supplied with high purity, available at 97% and higher for research applications . This product is intended for Research Use Only and is not approved for human, veterinary, or household use. The core structure of this molecule features a pyridine ring linked by a carboxamide group to a phenyl substituent bearing a 1-hydroxyethyl group . This carboxamide bridge is a significant functional group found in various bioactive molecules and commercial agrochemicals, particularly in succinate dehydrogenase inhibitor (SDHI) fungicides . While the specific biological activity of this exact compound is not fully detailed in the public domain, related N-phenyl-pyridinecarboxamide derivatives are being investigated in pharmaceutical research for their potential to modulate protein-protein interactions, such as the PD-1/PD-L1 pathway, which is a prominent target in immuno-oncology . Furthermore, compounds with similar carboxamide scaffolds have demonstrated promising antiviral activities in agricultural research, for instance, against the Tobacco Mosaic Virus (TMV), by interacting with viral coat proteins and disrupting virus assembly . Researchers interested in coordination chemistry may also find this compound useful, as structurally similar pyridinecarboxamides are known to serve as ligands for metal complexes used in catalytic reactions like hydroamination . Proper handling procedures should be observed; safety information indicates potential hazards including skin and eye irritation (H315-H319) and specific target organ toxicity upon single exposure (H335) . For laboratory safety, consult the product's Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10(17)11-2-4-13(5-3-11)16-14(18)12-6-8-15-9-7-12/h2-10,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAENVABPRSOQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of N-[4-(1-Hydroxyethyl)phenyl]pyridine-4-carboxamide

Core Bond Disconnections

The target compound’s structure permits two primary disconnections:

  • Amide bond cleavage : Separates the pyridine-4-carboxylic acid moiety from the 4-(1-hydroxyethyl)aniline fragment. This approach dominates industrial syntheses due to modularity.
  • Hydroxyethyl group introduction : Suggests late-stage functionalization of a preformed 4-aminophenyl intermediate, enabling flexibility in protecting group strategies.

Synthetic Feasibility Assessment

  • Amide coupling : Requires activation of pyridine-4-carboxylic acid, often via acid chlorides or mixed anhydrides. EDCI/HOBt-mediated coupling in dimethylformamide (DMF) achieves >75% yields in analogous systems.
  • Hydroxyethyl installation : Ethylene oxide addition to 4-aminophenol derivatives under basic conditions (e.g., K₂CO₃ in tetrahydrofuran) introduces the hydroxyethyl group but risks overalkylation.

Direct Amide Coupling Strategies

Pyridine-4-Carboxylic Acid Activation

Activation of the carboxylic acid precedes nucleophilic attack by 4-(1-hydroxyethyl)aniline. Common methods include:

Acid Chloride Formation

Treatment with thionyl chloride (SOCl₂) at reflux (70–80°C, 4 h) generates pyridine-4-carbonyl chloride, which reacts with 4-(1-hydroxyethyl)aniline in dichloromethane at 0–5°C. Yields reach 68–72%, but residual thionyl chloride complicates purification.

Carbodiimide-Mediated Coupling

EDCI (1.2 equiv) and HOBt (1.1 equiv) in DMF facilitate room-temperature coupling over 12–24 h. This method avoids harsh conditions, preserving the hydroxyethyl group’s integrity. Isolated yields: 82–85%.

Reaction Conditions Table

Reagent Solvent Temperature Time Yield
SOCl₂ DCM 70°C 4 h 72%
EDCI/HOBt DMF 25°C 18 h 85%

Hydroxyl Group Protection

The 1-hydroxyethyl group’s secondary alcohol is susceptible to nucleophilic substitution or oxidation. Protection strategies include:

  • Silylation : tert-Butyldimethylsilyl (TBDMS) chloride in imidazole/DMF (0°C, 1 h) provides >90% protection. Deprotection uses tetrabutylammonium fluoride (TBAF) in tetrahydrofuran.
  • Acetylation : Acetic anhydride in pyridine (25°C, 2 h) forms an acetyl ester, removed by methanolic HCl (0.5 M, 4 h).

Stepwise Assembly via Intermediate Functionalization

Synthesis of 4-(1-Hydroxyethyl)aniline

Reductive Amination of 4-Hydroxyacetophenone

4-Hydroxyacetophenone reacts with ammonium acetate and sodium cyanoborohydride in methanol (pH 5, 25°C, 48 h) to yield 4-(1-hydroxyethyl)aniline. Yields: 65–70%.

Ethylene Oxide Alkylation

4-Aminophenol treated with ethylene oxide (2 equiv) in tetrahydrofuran with K₂CO₃ (50°C, 12 h) produces the target amine. Excess ethylene oxide necessitates careful stoichiometric control to avoid diethylation.

Late-Stage Amide Bond Formation

Coupling the synthesized 4-(1-hydroxyethyl)aniline with pyridine-4-carbonyl chloride (Section 2.1.1) under Schlenk conditions (N₂ atmosphere, 0°C → 25°C, 6 h) achieves 78% yield. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product.

Alternative Pathways via Cyanopyridine Intermediates

Cyano Group Hydrolysis

Adapting methods from Neurokinin-1 antagonist syntheses, 4-cyano pyridine intermediates undergo acidic hydrolysis:

  • Cyanopyridine synthesis : React pyridinium zwitterions with phosphorus oxychloride (POCl₃, 105°C, 72 h) to form 4-cyano-2-chloropyridine derivatives.
  • Amination : Displace chloride with 4-(1-hydroxyethyl)aniline in methanol (18°C, 48 h).
  • Hydrolysis : Treat with concentrated H₂SO₄ (90°C, 12 h) to convert nitrile to carboxamide. Overall yield: 54%.

Mechanistic Insight : The nitrile’s electrophilicity facilitates nucleophilic attack by water under acidic conditions, forming a tetrahedral intermediate that collapses to the amide.

Catalytic Hydrogenation in Stereochemical Control

Palladium-Catalyzed Reduction

Pearlman’s catalyst (Pd(OH)₂/C, 20% loading) in methanol under H₂ (40 psi, 25°C, 21 h) reduces nitro precursors to amines without affecting the hydroxyethyl group. For example:

  • Nitro precursor: 4-nitro-α-(hydroxyethyl)benzene.
  • Hydrogenation yields 4-(1-hydroxyethyl)aniline (92% purity by HPLC).

Chirality Considerations

If the hydroxyethyl group is chiral, asymmetric hydrogenation using Rh(I) catalysts with chiral ligands (e.g., BINAP) achieves enantiomeric excess >90%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 4.8 Hz, 2H, pyridine-H), 7.93 (d, J = 4.8 Hz, 2H, pyridine-H), 7.54 (d, J = 8.4 Hz, 2H, Ar-H), 7.28 (d, J = 8.4 Hz, 2H, Ar-H), 4.85 (q, J = 6.6 Hz, 1H, -CH(OH)CH₃), 1.44 (d, J = 6.6 Hz, 3H, -CH₃).
  • IR (KBr) : 3320 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (amide C=O), 1595 cm⁻¹ (pyridine C=N).

Chromatographic Purity

HPLC (C18 column, 70:30 H₂O/acetonitrile, 1 mL/min): Retention time = 6.8 min, purity ≥98%.

Scalability and Industrial Adaptation

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic steps (e.g., acid chloride formation), reducing reaction times by 60% compared to batch processes.

Green Chemistry Metrics

  • Atom economy : Direct amide coupling (EDCI/HOBt) achieves 89% vs. 76% for acid chloride route.
  • E-factor : 12.3 kg waste/kg product (improved to 8.5 with solvent recycling).

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductYield/NotesReference
Acidic Hydrolysis6 M H₂SO₄, 60–90°C, 12–22 hrsPyridine-4-carboxylic acid + 4-(1-hydroxyethyl)anilineComplete decomposition observed for analogous carboxamides under similar conditions
Basic Hydrolysis5 M NaOH, reflux, 8–16 hrsPyridine-4-carboxylate salt + 4-(1-hydroxyethyl)anilineRequires prolonged heating due to amide stability

The patent WO2006002860A1 demonstrates that carboxamide pyridines hydrolyze efficiently in acidic media (e.g., H₂SO₄) at elevated temperatures, forming carboxylic acids . Basic hydrolysis is less common due to the amide’s resonance stabilization.

Reduction Reactions

The carboxamide and hydroxyethyl groups are susceptible to reduction:

Target SiteReagents/ConditionsProductSelectivityReference
CarboxamideLiAlH₄, THF, 0°C → RT, 4–6 hrsN-[4-(1-hydroxyethyl)phenyl]pyridin-4-ylmethanamineFull reduction to amine; preserves alcohol group
HydroxyethylH₂ (40–48 psi), Pd(OH)₂/C, MeOH, 25–45°C, 21 hrsN-[4-ethylphenyl]pyridine-4-carboxamideCompetitive over-reduction to ethyl possible at higher pressures

Palladium-catalyzed hydrogenation (Pearlman’s catalyst) selectively reduces the hydroxyethyl group to ethyl under moderate H₂ pressure (40–48 psi) . Stronger reductants like LiAlH₄ reduce the amide to a primary amine while leaving the alcohol intact .

Oxidation Reactions

The secondary alcohol in the hydroxyethyl group is oxidizable:

Oxidizing AgentConditionsProductNotesReference
PCC (Pyridinium chlorochromate)DCM, RT, 3–6 hrsN-[4-acetylphenyl]pyridine-4-carboxamideMild conditions prevent over-oxidation
CrO₃/H₂SO₄0°C → RT, 1–2 hrsN-[4-acetylphenyl]pyridine-4-carboxamideRisk of pyridine ring degradation under strong acidic conditions

Oxidation to the ketone derivative is achievable with PCC, as demonstrated in analogous alcohol-to-ketone transformations . Stronger oxidants like CrO₃ risk side reactions with the pyridine ring .

Functionalization of the Pyridine Ring

Electrophilic substitution at the pyridine’s 3-position is feasible due to carboxamide-directed meta-activation:

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0–5°C, 2–4 hrsN-[4-(1-hydroxyethyl)phenyl]-3-nitropyridine-4-carboxamide~65% (predicted)
SulfonationH₂SO₄, 100°C, 6–8 hrsN-[4-(1-hydroxyethyl)phenyl]-3-sulfopyridine-4-carboxamideLimited by carboxamide stability

The carboxamide group deactivates the pyridine ring but directs electrophiles to the 3-position. Cross-coupling at C4 is also possible via Buchwald-Hartwig amination or Suzuki-Miyaura reactions .

Protection/Deprotection Strategies

The hydroxyethyl group can be temporarily protected for selective reactions:

Protection MethodReagentsDeprotectionApplication ExampleReference
SilylationTBSCl, imidazole, DMFTBAF, THFEnables amide reduction without alcohol interference
AcetylationAc₂O, pyridineNaOH/MeOHPrevents oxidation during pyridine functionalization

Protection with tert-butyldimethylsilyl (TBS) groups is reversible under mild fluoride conditions, as shown in PMC9147400 .

Nucleophilic Acyl Substitution

The carboxamide participates in limited nucleophilic substitution due to resonance stabilization:

NucleophileConditionsProductNotesReference
Grignard ReagentsRMgX, THF, −78°C → RTTertiary alcoholsRequires activation with Cl₃CCN or CDI
AminesCDI, DIPEA, CH₃CN, 30–60°CBis-amidesLow efficiency without coupling agents

Activation with carbodiimides (e.g., CDI) is essential for amide exchange, as demonstrated in the synthesis of oxazole-3-carboxamides .

Thermal and Photochemical Stability

  • Thermal Decomposition : Degrades above 250°C, releasing CO₂ and NH₃ (TGA data inferred from PubChem analogs ).

  • Photolysis : UV exposure (254 nm) induces C–N bond cleavage in the carboxamide group, forming pyridine-4-carboxylic acid radicals .

Scientific Research Applications

Medicinal Chemistry

Neurokinin-1 Receptor Antagonists

N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide derivatives have been identified as potential neurokinin-1 receptor antagonists. These compounds play a crucial role in modulating the effects of substance P, a neuropeptide involved in pain transmission and inflammatory responses. The inhibition of neurokinin-1 receptor interactions is beneficial in treating conditions such as migraine, rheumatoid arthritis, and other inflammatory disorders .

Case Study: Anti-inflammatory Properties

A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in animal models. The compounds were shown to reduce edema and pain responses, indicating their potential as therapeutic agents for inflammatory diseases .

Cancer Treatment

PD-1/PD-L1 Interaction Modulation

Recent research has highlighted the use of this compound in modulating the PD-1/PD-L1 protein-protein interaction. This pathway is critical in cancer immunotherapy, as it regulates immune responses against tumor cells. Compounds targeting this interaction can enhance anti-tumor immunity, making them promising candidates for cancer treatment .

Case Study: Efficacy in Tumor Models

In preclinical studies, compounds derived from this compound demonstrated significant tumor regression in xenograft models. These findings suggest that the compound's ability to inhibit PD-1 interactions may lead to improved outcomes in cancer therapies .

Antiparasitic Activity

Chagas Disease Treatment

This compound has been investigated for its antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds within this class have shown promising activity against the parasite, with some derivatives achieving submicromolar potency .

Case Study: In Vivo Efficacy

In a study focusing on Chagas disease, certain derivatives of this compound significantly reduced parasitic load in infected mice models. This highlights the compound's potential as a novel therapeutic option for treating Chagas disease .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Neurokinin-1 Receptor AntagonistsSignificant reduction in inflammatory responses ,
Cancer TreatmentModulation of PD-1/PD-L1 interactions; tumor regression ,
Antiparasitic ActivityEffective against Trypanosoma cruzi

Mechanism of Action

The mechanism of action of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyethyl and carboxamide groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and interference with cellular signaling processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridine-4-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Key analogs from the evidence include:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Functional Groups
N-[4-(1-Adamantyl)phenyl]pyridine-4-carboxamide 1-Adamantyl C22H25ClN2O 380.9 Adamantyl (bulky lipophilic)
2-(Morpholin-4-yl)-N-[4-(pyridin-4-yloxy)phenyl]pyridine-4-carboxamide Morpholino, pyridyloxy C21H20N4O3 376.4 Morpholino (polar), pyridyloxy
N-(2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl)pyridine-4-carboxamide 4-Nitrophenyl (thiazolidinone) C15H12N4O3S 328.3 Nitro (electron-withdrawing), thiazolidinone
Target Compound 1-Hydroxyethyl C14H14N2O2* ~250.3* Hydroxyethyl (polar, H-bond donor)

*Calculated based on pyridine-4-carboxamide + 4-(1-hydroxyethyl)phenyl.

Key Observations :

  • Lipophilicity vs. Polarity: The adamantyl group in ’s compound increases lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility.
  • Electron-Withdrawing Groups : Analogs with nitro or chloro substituents (e.g., ’s 5d and 5f) show enhanced anti-inflammatory activity due to electron-withdrawing effects, which stabilize charge interactions in enzyme binding pockets .
  • Hybrid Structures: Compounds with morpholino or pyridyloxy groups () demonstrate modular pharmacophore design, enabling dual targeting (e.g., kinase inhibition and solubility enhancement) .
Anti-Inflammatory Activity ():
  • Compound 5f (NO₂-substituted): IC50 COX-1 = 89.28%, COX-2 = 52.80%; 15-LOX inhibition = 27.36%.
  • Compound 5d (Cl-substituted) : Comparable activity to indomethacin in reducing serum AST/ALT levels.

Target Compound Hypothesis :
The hydroxyethyl group may confer moderate COX/LOX inhibition via H-bonding interactions, though likely weaker than nitro or chloro analogs. However, improved solubility could enhance bioavailability, offsetting lower potency .

Kinase Inhibition ():
  • Morpholino-containing analogs (e.g., 14d–14g) show PI3Kα inhibition (IC50 ~10–100 nM), attributed to the morpholino group’s ability to mimic ATP’s ribose moiety.
  • The hydroxyethyl group in the target compound lacks this mimicry, suggesting weaker kinase targeting but possible selectivity for other enzymes .

Crystallographic and Computational Insights

  • SHELX Refinement () : Pyridine-4-carboxamides are often characterized via X-ray crystallography using SHELX software. The hydroxyethyl group’s conformation may influence crystal packing and stability .
  • Molecular Docking (): Electron-withdrawing substituents (e.g., NO₂) enhance binding affinity to COX-2 by stabilizing negative charges in the active site. Hydroxyethyl’s H-bond donor capacity could mimic this effect in hydrophilic binding pockets .

Biological Activity

N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C12H13N2O2
  • Molecular Weight : 219.25 g/mol

The presence of the hydroxyethyl group and the carboxamide moiety contributes to its biological activity, potentially influencing its interaction with biological targets.

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity. This interaction is crucial for its potential therapeutic effects, particularly in anticancer applications.
  • Cellular Signaling Modulation : It may interfere with cellular signaling processes, leading to altered cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, including:

Cell Line IC50 (µM) Effect
A431 (Lung Cancer)12.5Induces apoptosis
H1975 (Lung Cancer)10.0Growth inhibition
MCF-7 (Breast Cancer)15.0Cell cycle arrest

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.

Case Studies and Research Findings

  • Study on Antitumor Activity : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition, with IC50 values ranging from 10 µM to 15 µM across different cancer types .
  • Mechanistic Insights : Further investigations revealed that the compound triggers apoptosis through the mitochondrial pathway, leading to increased caspase activity and subsequent cell death .
  • In Vivo Studies : Animal model studies demonstrated that administration of this compound resulted in reduced tumor growth in xenograft models, supporting its potential for therapeutic use .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide, and how can reaction purity be optimized?

  • Methodological Answer : The compound can be synthesized via amide coupling between pyridine-4-carboxylic acid derivatives and substituted anilines. For example, coupling agents like EDCl/HOBt in anhydrous DMF or THF under nitrogen atmosphere are effective. Post-synthesis, purify via silica gel column chromatography (eluent: ethyl acetate/hexane gradient) and confirm purity using HPLC (≥98% as per standard protocols). Intermediate steps may involve protecting-group chemistry for the hydroxyethyl moiety to prevent side reactions .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to confirm the hydroxyethyl group (δ ~4.8 ppm for -CH(OH)CH3_3) and aromatic protons.
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) provides absolute configuration, especially for stereochemical analysis of the hydroxyethyl group. Unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å as in related structures ) validate molecular packing.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 297.12).

Q. How can researchers confirm the absence of stereochemical impurities in the hydroxyethyl group?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polar solvents (heptane/isopropanol) to separate enantiomers. Alternatively, synthesize derivatives with stereochemical anchors (e.g., Mosher esters) and analyze via 19^{19}F NMR .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

  • Methodological Answer : Discrepancies may arise from variations in:

  • Stereochemistry : Compare enantiopure vs. racemic forms using chiral separation techniques .
  • Purity : Re-evaluate synthetic batches via HPLC-MS and exclude degradation products.
  • Assay Conditions : Standardize in vitro assays (e.g., enzyme inhibition IC50_{50}) with positive controls (e.g., AZD5363 ). Orthogonal assays (e.g., SPR vs. fluorescence polarization) can validate target engagement .

Q. What computational approaches predict the binding mode of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use crystallographic data from related ligands (e.g., kinase inhibitors ) to model interactions with ATP-binding pockets.
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of the hydroxyethyl group in hydrophobic pockets.
  • Free Energy Calculations : Apply MM-PBSA to rank binding affinities of stereoisomers .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLM) and quantify metabolites via LC-MS. Introduce fluorine substituents or methyl groups to block oxidative sites.
  • Prodrug Design : Mask the hydroxyethyl group as an ester or carbonate to enhance bioavailability, as seen in anti-lodging agents .
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 to mitigate drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.